molecular formula C6H15N3O2S B1521335 4-Ethylpiperazine-1-sulfonamide CAS No. 4114-84-5

4-Ethylpiperazine-1-sulfonamide

Cat. No.: B1521335
CAS No.: 4114-84-5
M. Wt: 193.27 g/mol
InChI Key: BAVMVXJZYYDDHT-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-sulfonamide is a chemical compound with the CAS Number: 4114-84-5. It has a molecular weight of 193.27 and its IUPAC name is 4-ethyl-1-piperazinesulfonamide . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .

Scientific Research Applications

New Synthesis Methods

  • A new method for the preparation of sulfonamides was developed, with p-nitrophenoxide as a suitable leaving group. This method was effective for a variety of amines, including N-benzylpiperazine, and resulted in the desired sulfonamides in satisfying to very good yields (Luo et al., 2006).

Preparation of Oxidized Derivatives

  • N-Substituted derivatives of 1-ethylsulfonylpiperazine, including 1-ethylsulfonyl-4-ethylpiperazine, were prepared as potential oxidation products of the N'-ethyl group. These compounds were obtained through various chemical reactions, emphasizing the versatility of the sulfonamide structure in chemical synthesis (Foye & Fedor, 1959).

Environmental Fate Studies

  • Studies on the environmental fate of veterinary sulfonamide antibiotics showed that manure increased runoff volume and relative antibiotic concentrations in runoff. This highlighted the importance of considering the effects of manure on the environmental fate of sulfonamides (Burkhardt et al., 2005).

Structural and Spectral Studies

  • Investigations using density functional theory and Hartree-Fock levels of theory were conducted on various triazenes with a sulfonamide moiety. The study included calculating vibrational frequencies and comparing them with experimental values, providing insights into the structure and properties of sulfonamide-based compounds (Dabbagh et al., 2008).

Agricultural Impact Studies

  • The use of sulfluramid, a pesticide containing a sulfonamide structure, in Brazilian agriculture was linked to the occurrence of per- and polyfluoroalkyl substances in the environment. This study highlighted the environmental impact of sulfonamide-based pesticides (Nascimento et al., 2018).

Synthesis and Pharmacological Studies

  • The synthesis of quinazoline sulfonamides as potent histamine H4 receptor inverse agonists demonstrated the pharmaceutical applications of sulfonamide derivatives. This emphasized the role of sulfonamides in developing new therapeutic agents (Smits et al., 2010).

Antibacterial Activity of Sulfonamide Derivatives

  • Research into the modification of sulfonamid drugs and their antibacterial activity against different bacteria showcased the medical significance of sulfonamide derivatives. The modified drugs showed high to moderate antibacterial activity (Alsughayer et al., 2011).

Residue Detection in Food Products

  • A method was established to detect sulfonamide residues in chicken meat and eggs, underscoring the relevance of sulfonamides in food safety and public health (Premarathne et al., 2017).

Safety and Hazards

The safety information for 4-Ethylpiperazine-1-sulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-ethylpiperazine-1-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid . The disruption of folic acid synthesis hampers the growth and multiplication of bacteria, exerting a bacteriostatic effect .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound indirectly disrupts DNA synthesis, affecting the growth and reproduction of bacteria .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound . Factors such as solubility, permeability, stability, and interactions with transport proteins and metabolic enzymes can influence the ADME properties of a compound .

Result of Action

The molecular effect of this compound involves the inhibition of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid . On a cellular level, this leads to a decrease in the availability of nucleotides, hampering DNA synthesis and thus inhibiting bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and the specific characteristics of the bacterial strain . For instance, certain bacteria have developed resistance mechanisms against sulfonamides, which can affect the efficacy of this compound .

Properties

IUPAC Name

4-ethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMVXJZYYDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-84-5
Record name 4-ethylpiperazine-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of N-ethylpiperazine (5.0 g) and sulfamide (10.0 g) in 1,4-dioxane (100 ml) was stirred for 72 h at 110° C. The volatiles were removed in vacuo and 5 g of the residue was dissolved in methanol and applied to an SCX cartridge (70 g). The cartridge was washed with 50% aqueous methanol (200 ml) before the subtitle product was eluted with 10% triethylamine/methanol (100 ml) The solvent was removed under reduced pressure to yield the subtitle compound as a pale beige solid. Yield: 3.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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